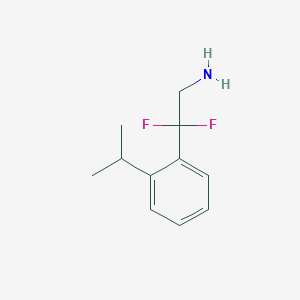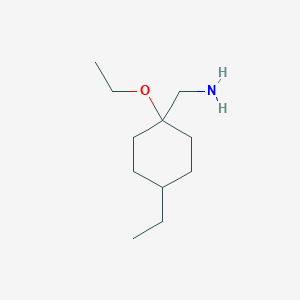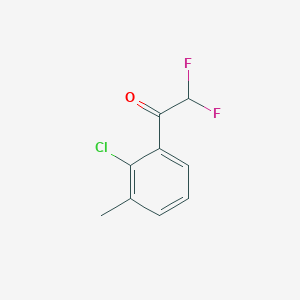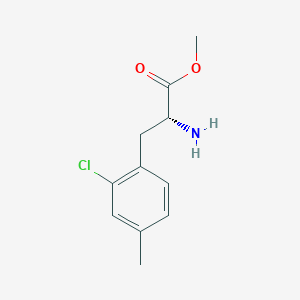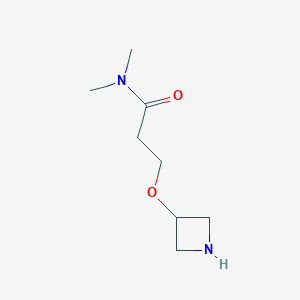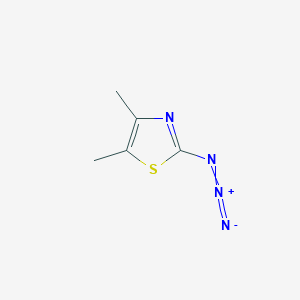
4-(1-Phenylethoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenylethoxy)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 1-phenylethoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylethoxy)piperidine typically involves the reaction of piperidine with 1-phenylethanol under acidic or basic conditions. One common method includes the use of a strong acid catalyst such as sulfuric acid to facilitate the etherification reaction. The reaction is carried out by heating the reactants under reflux conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of palladium-catalyzed hydrogenation and other catalytic processes can also be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Phenylethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 4-(1-Phenylethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of enzymatic activity, thereby exerting its pharmacological effects .
Comparación Con Compuestos Similares
4-(1-Phenylethoxy)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-(1-Phenylethoxy)tetrahydropyridine: A tetrahydropyridine analog with similar functional groups.
4-(1-Phenylethoxy)azepane: An azepane derivative with a seven-membered ring.
Uniqueness: 4-(1-Phenylethoxy)piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
4-(1-phenylethoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)15-13-7-9-14-10-8-13/h2-6,11,13-14H,7-10H2,1H3 |
Clave InChI |
LBPASGNNDPKFEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


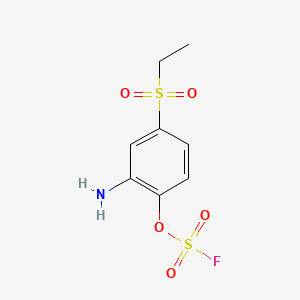
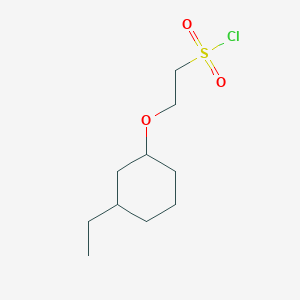
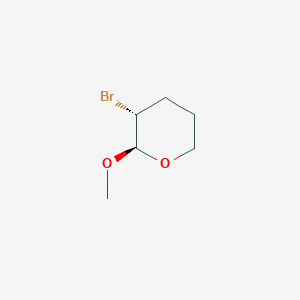
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)

